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molecular formula C19H33FO3Si2 B8586580 3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde CAS No. 113984-64-8

3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-fluorobenzaldehyde

Cat. No. B8586580
M. Wt: 384.6 g/mol
InChI Key: YVZZVIXBGZRDAY-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

A mixture of the 3,5-bis-(tert-butyl-dimethyl-silanyloxy)-2-fluoro-benzaldehyde (3.0 g, 7.8 mmol) obtained in Example 251.1, potassium fluoride (1.81 g, 31.2 mmol), methyl iodide (1.17 ml, 18.7 mmol) and DMF (25 ml) was stirred for 2 h. at room temperature. Water (25 ml) was added and the mixture was extracted with diethyl ether. The organic phase was washed with water, dried, filtered and concentrated. The residue was purified by chromatography (SiO2, cyclohexane/EtOAc 18:1=>1:1). There was obtained 0.87 g (60%) of 2-fluoro-3,5-dimethoxy-benzaldehyde as a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[C:8]([F:23])=[C:9]([CH:12]=[C:13](O[Si](C(C)(C)C)(C)C)[CH:14]=1)[CH:10]=[O:11])(C)(C)C.[F-].[K+].[CH3:28]I.CN([CH:33]=[O:34])C>O>[F:23][C:8]1[C:7]([O:6][CH3:28])=[CH:14][C:13]([O:34][CH3:33])=[CH:12][C:9]=1[CH:10]=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC=1C(=C(C=O)C=C(C1)O[Si](C)(C)C(C)(C)C)F)(C)C
Name
Quantity
1.81 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.17 mL
Type
reactant
Smiles
CI
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h. at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (SiO2, cyclohexane/EtOAc 18:1=>1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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